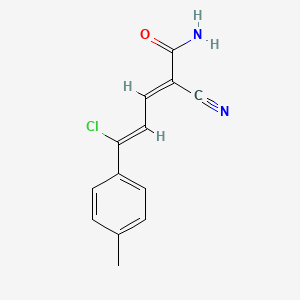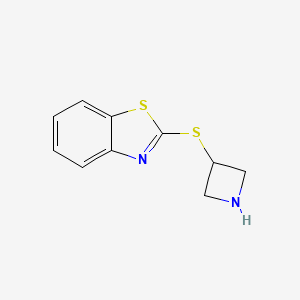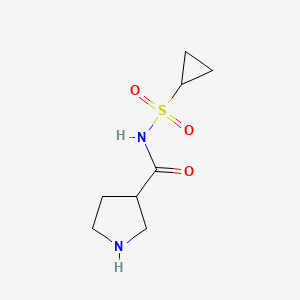
N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring, a sulfonamide group, and a hydroxyethyl substituent, which collectively contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with N-methyl-2-aminoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs.
化学反应分析
Types of Reactions: N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, leading to the formation of N-(2-oxoethyl)-N-methylcyclopropanesulfonamide.
Reduction: The sulfonamide group can be reduced to a sulfinamide or a sulfide under specific conditions.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: N-(2-oxoethyl)-N-methylcyclopropanesulfonamide.
Reduction: N-(2-hydroxyethyl)-N-methylcyclopropanesulfinamide or N-(2-hydroxyethyl)-N-methylcyclopropanesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide is used as a building block in organic synthesis, particularly in the development of novel cyclopropane-containing compounds. Its unique structure allows for the exploration of new reaction pathways and the synthesis of complex molecules.
Biology: In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for studying biological processes at the molecular level.
Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features enable it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the sulfonamide group can participate in electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The cyclopropane ring adds rigidity to the molecule, enhancing its binding affinity and specificity.
相似化合物的比较
N-(2-hydroxyethyl)cytisine: A derivative of cytisine with a hydroxyethyl group, known for its biological activity.
N-(2-hydroxyethyl)cinnamamide: A cinnamamide derivative with antidepressant-like activity.
N-(2-hydroxyethyl)formamide: Used as a plasticizer in the preparation of thermoplastic starch/montmorillonite nanocomposites.
Uniqueness: N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide stands out due to its cyclopropane ring, which imparts unique steric and electronic properties
属性
分子式 |
C6H13NO3S |
|---|---|
分子量 |
179.24 g/mol |
IUPAC 名称 |
N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-7(4-5-8)11(9,10)6-2-3-6/h6,8H,2-5H2,1H3 |
InChI 键 |
KBSOROVIVPLBDL-UHFFFAOYSA-N |
规范 SMILES |
CN(CCO)S(=O)(=O)C1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




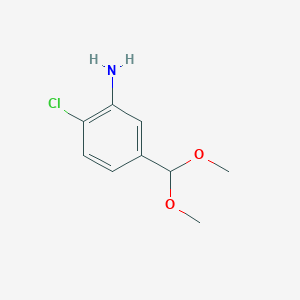
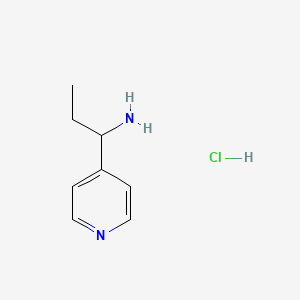
![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B12085333.png)



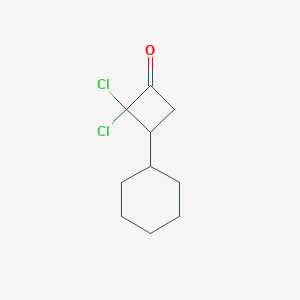
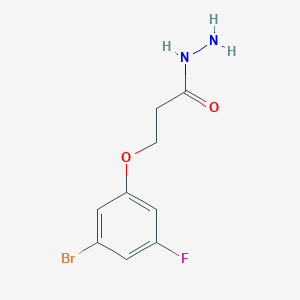
![(2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid](/img/structure/B12085376.png)
